molecular formula C15H13NO2 B14699599 2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one CAS No. 20978-95-4

2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one

Cat. No.: B14699599
CAS No.: 20978-95-4
M. Wt: 239.27 g/mol
InChI Key: MCDVSIPUWBFPBI-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with acetophenone derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    4H-3,1-Benzothiazin-4-ones: Similar structure but contains sulfur instead of oxygen.

    Indole Derivatives: Share a heterocyclic structure and have diverse biological activities.

Uniqueness

2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

20978-95-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C15H13NO2/c1-11-16(12-7-3-2-4-8-12)15(17)13-9-5-6-10-14(13)18-11/h2-11H,1H3

InChI Key

MCDVSIPUWBFPBI-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

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